molecular formula C7H14N2O2 B024801 2-Hydroxycyclohexane-1-carbohydrazide CAS No. 100948-90-1

2-Hydroxycyclohexane-1-carbohydrazide

Cat. No. B024801
CAS RN: 100948-90-1
M. Wt: 158.2 g/mol
InChI Key: JEQMQBRLQLBAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxycyclohexane-1-carbohydrazide, also known as HCCH, is a chemical compound that belongs to the class of hydrazides. It has been extensively studied for its potential applications in various scientific fields, including medicine, biochemistry, and material science.

Scientific Research Applications

2-Hydroxycyclohexane-1-carbohydrazide has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties. 2-Hydroxycyclohexane-1-carbohydrazide has also been investigated for its potential use as a chelating agent for heavy metal ions, such as copper and lead.

Mechanism Of Action

The exact mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide is not fully understood. However, it has been proposed that 2-Hydroxycyclohexane-1-carbohydrazide exerts its antioxidant and anti-inflammatory effects through the scavenging of reactive oxygen species and inhibition of pro-inflammatory cytokines. 2-Hydroxycyclohexane-1-carbohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-Hydroxycyclohexane-1-carbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage in various cell types. 2-Hydroxycyclohexane-1-carbohydrazide has also been shown to exhibit antitumor effects in vitro and in vivo. In addition, 2-Hydroxycyclohexane-1-carbohydrazide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-Hydroxycyclohexane-1-carbohydrazide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 2-Hydroxycyclohexane-1-carbohydrazide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 2-Hydroxycyclohexane-1-carbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-Hydroxycyclohexane-1-carbohydrazide. One area of interest is the development of 2-Hydroxycyclohexane-1-carbohydrazide-based materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Another area of interest is the investigation of the potential use of 2-Hydroxycyclohexane-1-carbohydrazide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide and its potential applications in various scientific fields.
In conclusion, 2-Hydroxycyclohexane-1-carbohydrazide is a promising chemical compound that has potential applications in various scientific fields. Its antioxidant, anti-inflammatory, and antitumor properties make it an attractive candidate for further research. However, further studies are needed to fully understand the mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide and its potential applications in medicine, biochemistry, and material science.

Synthesis Methods

2-Hydroxycyclohexane-1-carbohydrazide can be synthesized through the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to 2-Hydroxycyclohexane-1-carbohydrazide. The purity of 2-Hydroxycyclohexane-1-carbohydrazide can be improved through recrystallization and purification techniques.

properties

CAS RN

100948-90-1

Product Name

2-Hydroxycyclohexane-1-carbohydrazide

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

2-hydroxycyclohexane-1-carbohydrazide

InChI

InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11)

InChI Key

JEQMQBRLQLBAEY-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(=O)NN)O

Canonical SMILES

C1CCC(C(C1)C(=O)NN)O

synonyms

Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide (6CI)

Origin of Product

United States

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